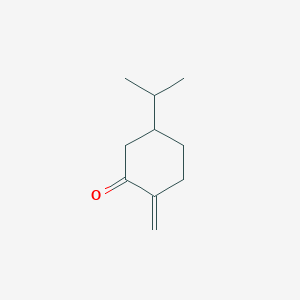

p-Menth-1(7)-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

15297-07-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-methylidene-5-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h7,9H,3-6H2,1-2H3 |

InChI Key |

QIHBCMQXRORFNY-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC(=C)C(=O)C1 |

Canonical SMILES |

CC(C)C1CCC(=C)C(=O)C1 |

Origin of Product |

United States |

Contextualization Within the P Menthane Family of Monoterpenoids

p-Menth-1(7)-en-2-one belongs to the p-menthane (B155814) class of monoterpenoids, which are characterized by a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. mdpi.comnih.govfoodb.cafoodb.ca This fundamental p-menthane skeleton gives rise to a wide array of derivatives through variations in the degree of unsaturation and the presence of different functional groups. cabidigitallibrary.org

The biosynthesis of many oxygenated p-menthane monoterpenes, such as menthol (B31143) and carvone (B1668592), often begins with the cyclization of geranyl pyrophosphate to form limonene (B3431351). nih.govcabidigitallibrary.org Subsequent enzymatic transformations, including hydroxylations and oxidations, lead to the diverse range of p-menthane derivatives found in nature. mdpi.comcore.ac.uk For instance, in various Mentha species, limonene is a key precursor to compounds like pulegone (B1678340) and menthone. nih.gov The biotransformation of limonene by various microorganisms can also yield a variety of p-menthane derivatives. mdpi.comcore.ac.ukresearchgate.netmdpi.com

This compound is an isomer of more commonly known p-menthane ketones such as piperitone (B146419) (p-menth-1-en-3-one) and carvotanacetone (B1241184) (p-menth-1-en-6-one). wikipedia.orggoogle.com The defining feature of this compound is its exocyclic double bond at position 1(7) and a ketone group at position 2. This structural arrangement distinguishes it from its endocyclic isomers and influences its chemical reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| CAS Number | 557612 |

| Appearance | Not specified in literature |

| Boiling Point | Not specified in literature |

| Solubility | Not specified in literature |

Data sourced from PubChem. nih.gov

Significance As a Research Target and Synthetic Intermediate

While not as extensively studied as some of its isomers, p-Menth-1(7)-en-2-one has been a subject of scientific inquiry, particularly in the field of mass spectrometry. Early research, dating back to 1968, investigated the electron-impact fragmentation patterns of this compound and its isomer p-menth-8-en-2-one. Such studies are crucial for the structural elucidation of unknown compounds isolated from natural sources.

In the broader context of synthetic chemistry, p-menthane (B155814) derivatives are valuable intermediates. For example, various p-menthanes have been utilized in the synthesis of more complex molecules, including cannabinoids. However, specific documented applications of this compound as a key synthetic intermediate are not prominent in the available literature. Its structural features, particularly the exocyclic double bond adjacent to a ketone, suggest potential for various chemical transformations. This includes reactions like Michael additions, reductions, and rearrangements, making it a potentially useful, though currently underutilized, building block in organic synthesis. The synthesis of related p-menthenones, such as carvotanacetone (B1241184), often involves the oxidation of corresponding hydrocarbons or alcohols, a strategy that could theoretically be applied to produce this compound. acs.org

The presence of p-menthane structures in various natural products with interesting biological activities continues to drive research into the synthesis and modification of this class of compounds. researchgate.net The study of less common isomers like this compound contributes to a more complete understanding of the structure-activity relationships within the p-menthane family.

Historical Perspectives on Early Research Contributions to P Menthane Chemistry

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful toolkit for constructing complex chiral molecules. researchgate.netresearchgate.net Enzymes, operating under mild conditions, can introduce stereocenters with high fidelity, which can then be elaborated using traditional organic chemistry. cnr.itmdpi.com

Enzymes such as lipases, esterases, and baker's yeast are widely employed in the synthesis of p-menthane derivatives for their ability to perform highly selective transformations. unipd.itox.ac.uk

Lipases and Esterases: These hydrolases are frequently used for the kinetic resolution of racemic alcohols and esters. unipd.itresearchgate.net In the context of p-menthane synthesis, they can selectively acylate or hydrolyze one enantiomer in a racemic mixture of a precursor alcohol, allowing for the separation of enantiomerically enriched starting materials. mdpi.comcnr.it For instance, Porcine Pancreatic Lipase (PPL) has been successfully used in the resolution of diastereoisomeric mixtures of p-menth-1-en-9-ol (B100243) by mediating their acetylation. cnr.it This strategy allows for the separation of diastereomers that are otherwise difficult to isolate, providing pure chiral building blocks. cnr.it Lipase-PS-mediated acetylation is also noted for its regioselectivity towards primary hydroxyl groups and good enantioselectivity. mdpi.com

Baker's Yeast (Saccharomyces cerevisiae): Baker's yeast is a versatile biocatalyst capable of performing stereoselective reductions of carbonyl compounds and conjugated double bonds. It has been applied in the diastereoselective reduction of p-mentha-1,8-dien-9-al isomers to afford specific p-menth-1-en-9-ol isomers with high enantioselectivity. cnr.it This approach is advantageous as it often proceeds with high yield and stereoselectivity, providing direct access to specific chiral alcohols that can serve as precursors to ketones like p-Menth-1(7)-en-2-one.

| Enzyme/Biocatalyst | Reaction Type | Substrate Example | Product Example | Key Outcome | Reference |

|---|---|---|---|---|---|

| Porcine Pancreas Lipase (PPL) | Kinetic Resolution (Acetylation) | Mixture of p-menth-1-en-9-ol diastereoisomers | Enantio- and diastereoisomerically pure alcohols and acetates | Separation of enantiopure diastereoisomers | cnr.it |

| Baker's Yeast (S. cerevisiae) | Diastereoselective Reduction | p-Mentha-1,8-dien-9-al | (8R)-p-menth-1-en-9-ol isomers | High stereoselectivity in C=C bond reduction | cnr.it |

| Lipase PS | Regio- and Enantioselective Acetylation | Racemic p-menthan-3,9-diols | Enantioenriched monoacetates and diacetates | High regioselectivity for primary -OH and good enantioselectivity | mdpi.com |

The strategic integration of biocatalytic steps within a multi-step chemical synthesis allows for the development of efficient and stereoselective pathways. acs.org A typical chemoenzymatic route may involve an initial chemical modification of a simple starting material, followed by a key enzymatic step to introduce chirality, and subsequent chemical transformations to reach the target molecule. researchgate.netcnr.it

For example, a synthetic pathway to p-menthane isomers can start with a readily available material like limonene (B3431351), which is chemically converted to an aldehyde. cnr.it This aldehyde can then be subjected to a baker's yeast reduction to set a key stereocenter. cnr.it Alternatively, a chemical reduction might produce a mixture of diastereomeric alcohols, which are then resolved using a lipase-mediated acetylation. cnr.it This combination of chemical and enzymatic steps provides access to all four possible isomers of a chiral alcohol precursor, which can then be oxidized to the corresponding ketone, such as a stereoisomer of this compound. cnr.itmdpi.com

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create chiral molecules from achiral or prochiral starting materials using chiral catalysts or reagents. These methods are fundamental for producing enantiomerically pure compounds. rsc.orgunibo.it

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from olefins. alfa-chemistry.comorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids, to direct the dihydroxylation to a specific face of the double bond. alfa-chemistry.comtandfonline.com The resulting chiral diols are versatile intermediates that can be converted into other functional groups.

In the context of p-menthane synthesis, the AD reaction can be applied to a p-menthene precursor to install two adjacent hydroxyl groups with controlled stereochemistry. tandfonline.comnih.gov For instance, the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol has been achieved using the Sharpless AD as the key step to create the chiral diol core. tandfonline.comresearchgate.net The choice of the chiral ligand (found in commercial preparations AD-mix-α and AD-mix-β) determines which enantiomer of the diol is formed. organic-chemistry.org This diol can then be further manipulated, for example, through selective oxidation of one hydroxyl group, to yield a chiral hydroxy ketone, a close relative of the target this compound.

| Substrate | Reagent | Key Intermediate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Diene 5 (a p-menthene precursor) | AD-mix-α | Diol 7 (A-α) | 40% | 34% | tandfonline.com |

| Diene 5 (a p-menthene precursor) | AD-mix-β | Diol 7 (A-β) | 43% | 1.2% | tandfonline.com |

| α,β-unsaturated ester | AD-mix-β | Respective diol | 89.9% | 98% | alfa-chemistry.com |

The chiral pool refers to the collection of inexpensive, readily available enantiopure natural products that can be used as starting materials in synthesis. For p-menthane derivatives, terpenes like (+)- and (-)-limonene (B1674923) are excellent chiral pool starting materials. cnr.itiucr.org

Syntheses starting from an enantiomer of limonene take advantage of its inherent stereocenter. For example, the synthesis of a limonene-based α-amino-oxime nickel complex begins with (R)-limonene, carrying its chirality through the synthetic sequence. iucr.org Similarly, chemoenzymatic routes to p-menth-1-en-9-ol isomers start from the enantiomeric forms of limonene, which are converted to aldehydes while retaining the original stereochemistry at C4. cnr.it The use of these chiral precursors allows for a more straightforward synthesis of a specific target stereoisomer, as the key chiral center is already in place. This approach is a form of semisynthesis.

Total Synthesis and Semisynthesis Approaches

Semisynthesis: As described above, many routes to p-menthane derivatives, including precursors for this compound, can be classified as semisyntheses. These pathways begin with a naturally occurring, structurally related compound, such as limonene or carvone (B1668592), and modify it chemically and/or enzymatically to arrive at the target structure. cnr.itmdpi.comiucr.org For instance, the synthesis of (-)-acorenone, a spirosesquiterpene, starts from (+)-limonene, which is hydrogenated to p-menth-1-ene and then further transformed. cdnsciencepub.com

Total Synthesis: A total synthesis involves the construction of a molecule from simpler, often achiral, precursors without relying on a pre-existing chiral backbone from a natural product. While specific total syntheses for this compound are not prominently detailed in the provided results, the general strategies would involve building the substituted cyclohexane (B81311) ring from acyclic starting materials. This would require the use of powerful asymmetric reactions, such as organocatalytic Diels-Alder reactions or asymmetric alkylations, to establish the required stereocenters from scratch. The synthesis of various natural products, including other monoterpenes, often relies on such first-principle approaches to achieve high stereochemical control. rsc.orgmdpi.com

Development of Novel Synthetic Routes to this compound Analogues

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. Novel synthetic routes often focus on constructing the core p-menthane skeleton with various functionalities or modifying existing natural terpenes.

One emerging strategy involves annulation reactions to build the central cyclohexenone ring. For instance, a [5C + 1C(N)] annulation strategy has been developed for creating multifunctionalized p-terphenyls and their heteroaryl analogues. lnu.edu.cn This metal-free approach uses β-aryl-α,β-alkenoyl ketene-(S,S)-acetals as five-carbon, 1,5-bielectrophilic units that react with nitroethane or ammonium (B1175870) acetate (B1210297) to form the central ring. lnu.edu.cn While applied to terphenyls, this methodology of constructing a six-membered ring from an open-chain precursor could be adapted for p-menthane analogues by designing appropriate acyclic starting materials.

Another approach focuses on the modification of abundant natural monoterpenes like limonene (p-mentha-1,8-diene). iscientific.org The rich chemistry of limonene allows for a variety of transformations to produce a wide array of p-menthane derivatives. These transformations include selective epoxidation of the double bonds, followed by ring-opening reactions to introduce new functional groups. For example, regioselective aminolysis of limonene oxide with various amines yields β-amino alcohol derivatives, which are valuable p-menthane analogues. iscientific.org

Furthermore, the synthesis of analogues can be achieved by building upon related heterocyclic systems. Methodologies for synthesizing glycoluril (B30988) analogues, for example, involve the condensation of ureas with α-dicarbonyl compounds. at.ua The principles of using bifunctional building blocks to create complex cyclic structures are applicable to the design of novel routes towards analogues of this compound, potentially through intramolecular cyclizations of appropriately substituted acyclic precursors.

A summary of strategies for synthesizing analogues is presented below:

| Synthetic Strategy | Description | Potential Application for p-Menthane Analogues | Reference |

| [5C + 1C] Annulation | Construction of a six-membered ring from a five-carbon 1,5-bielectrophilic species and a one-carbon nucleophile. | Synthesis of the cyclohexenone core of p-menthane analogues from acyclic precursors. | lnu.edu.cn |

| Terpene Derivatization | Chemical modification of naturally abundant terpenes like limonene. | Regioselective epoxidation and aminolysis of limonene to create functionalized p-menthane structures. | iscientific.org |

| Heterocyclic Analogue Synthesis | Condensation reactions of bifunctional compounds (e.g., urea (B33335) and dicarbonyls) to form complex cyclic systems. | Inspiration for designing intramolecular cyclization strategies for substituted acyclic chains to form p-menthane skeletons. | at.ua |

Optimization of Reaction Conditions for Preparative Scale Synthesis

The transition from laboratory-scale synthesis to preparative or industrial-scale production requires robust and optimized reaction conditions. For p-menthane derivatives, this often involves addressing challenges such as catalyst efficiency, product isolation, and waste reduction. cnr.itperfumerflavorist.com A key example is the manufacturing-scale process developed for (+)-p-menth-2-ene-1,8-diol, an important intermediate. researchgate.net

Key optimization parameters in preparative scale synthesis often include catalyst loading, reaction time, temperature, and the choice of solvent. For metal-catalyzed reactions, minimizing the amount of expensive and often toxic heavy metal catalysts is a primary goal. google.com This can be achieved by using highly active catalyst systems, optimizing ligand-to-metal ratios, and implementing conditions that prevent catalyst deactivation. cnr.it For instance, in some C-H activation reactions, it was found that the order of reagent addition and the use of specific ligands were critical for achieving high yields on a larger scale. cnr.it

The following table highlights key considerations for optimizing preparative scale synthesis of p-menthane intermediates:

| Parameter | Objective | Example Strategy | Reference |

| Product Isolation | Simplify purification and avoid difficult extractions. | Develop a process where the product crystallizes directly from the reaction mixture. | researchgate.net |

| Solvent System | Reduce solvent volume and minimize complex solvent mixtures. | Utilize a single organic solvent for multiple reaction steps (e.g., epoxidation and hydrolysis). | researchgate.net |

| Catalyst Loading | Decrease cost and environmental impact. | Employ highly efficient catalysts and ligands to reduce loading from mol% to ppm levels where possible. | cnr.itgoogle.com |

| Reaction Conditions | Improve yield, selectivity, and safety on a large scale. | Optimize temperature, pressure, and addition rates to control reaction exotherms and minimize side-product formation. | cnr.itresearchgate.net |

Derivatization for Enhanced Synthetic Utility

Strategies for Directed Functional Group Transformations

The p-menthane skeleton, including the enone system of this compound, offers multiple sites for chemical modification. Directed functional group transformations are essential for converting this basic scaffold into more complex and valuable molecules. Strategies often target the carbonyl group, the double bond, or the allylic positions. researchgate.net

A common strategy involves the transformation of the ketone functionality. For instance, reduction of the carbonyl group can lead to the corresponding alcohol, p-Menth-1(7)-en-2-ol, which can then be used in esterification or etherification reactions. Alternatively, the ketone can be converted into an enolate and reacted with various electrophiles to introduce substituents at the α-position.

The exocyclic double bond is another key site for functionalization. Electrophilic addition reactions can be used to introduce a variety of functional groups. For example, epoxidation of the double bond would yield an epoxide, a versatile intermediate that can be opened by nucleophiles to install hydroxyl, amino, or other groups in a stereocontrolled manner. iscientific.org Hydroxylation or bromination reactions also provide routes to further derivatization. perfumerflavorist.com

Biotransformations offer a powerful tool for selective functional group transformations on the p-menthane skeleton. nih.gov Microbial or enzymatic systems can perform hydroxylations at specific, often non-activated, carbon atoms with high regio- and stereoselectivity. For example, fungi and bacteria have been shown to hydroxylate limonene at various positions, including the allylic C-7 position, to produce compounds like perillyl alcohol. nih.gov Such enzymatic systems could potentially be applied to this compound to create hydroxylated analogues.

The table below outlines several strategies for functional group transformations:

| Target Site | Transformation | Reagents/Method | Resulting Intermediate | Reference |

| Carbonyl Group | Reduction | NaBH₄, LiAlH₄ | p-Menth-1(7)-en-2-ol | |

| Exocyclic Double Bond | Epoxidation | m-CPBA, H₂O₂ | p-Menth-1(7),8-epoxy-2-one | iscientific.org |

| Exocyclic Double Bond | Dihydroxylation | OsO₄, NMO | p-Menthane-1,7,2-triol | nih.gov |

| Allylic Position (C-3, C-6) | Oxidation | SeO₂, CrO₃ | Hydroxylated or carbonylated derivatives | |

| p-Menthane Skeleton | Biotransformation (Hydroxylation) | Fungi, Bacteria (e.g., Pseudomonas putida) | Hydroxylated p-menthane derivatives | nih.gov |

Formation of Key p-Menthane Intermediates (e.g., p-Menth-2-ene-1,8-diol)

The synthesis of specific, highly functionalized p-menthane intermediates is critical for the total synthesis of complex natural products and pharmaceuticals. One of the most significant intermediates is p-menth-2-ene-1,8-diol, which is a key building block for the synthesis of cannabinoids such as Δ-9-tetrahydrocannabinol (Δ-9-THC). researchgate.netgoogle.com

A manufacturing-scale process for (+)-p-menth-2-ene-1,8-diol has been developed, starting from materials like (+)-Δ2-carene. The synthesis involves the epoxidation of the terpene starting material, followed by a hydrolytic ring-opening of the resulting epoxide. researchgate.net For example, Δ2-carene oxide, when exposed to silica (B1680970) gel, can be converted into cis-p-menth-2-ene-1,8-diol. researchgate.net The reaction of this diol with olivetol (B132274) under acidic conditions (e.g., BF₃·OEt₂) is a standard method for constructing the dibenzopyran core of Δ-9-THC. google.com

Other important p-menthane intermediates include various p-menthenols. For example, cis-p-Menth-2-en-1-ol (B1233582) can be synthesized from 1-methyl-4-(1-methylethyl)-7-oxabicyclo[4.1.0]heptane. chemicalbook.comnist.gov These alcohols serve as versatile precursors. The hydroxyl group can be used to direct further reactions or be converted into a good leaving group for elimination or substitution reactions, enabling the synthesis of a wide range of other p-menthane derivatives. perfumerflavorist.com

The synthesis of these key intermediates often requires careful control of stereochemistry. Enantiospecific approaches, sometimes utilizing enzymatic resolutions, have been developed to prepare optically pure p-menthane diols and lactones, which are valuable for the fragrance industry and as chiral building blocks. cnr.it

| Key Intermediate | Precursor | Key Transformation | Synthetic Utility | Reference |

| (+)-p-Menth-2-ene-1,8-diol | (+)-Limonene or (+)-Δ2-carene | Olefin migration, epoxidation, hydrolytic ring-opening | Synthesis of Δ-9-THC and other cannabinoids | researchgate.netgoogle.com |

| cis-p-Menth-2-en-1-ol | 1-Methyl-4-(1-methylethyl)-7-oxabicyclo[4.1.0]heptane | Reductive ring-opening | Precursor for various p-menthane derivatives | chemicalbook.comnist.gov |

| Wine Lactone | p-Mentha-1,8(10)-diene-3,9-diol | Chemo- and diastereoselective oxidation and reduction | Flavors and fragrances, chiral building block | cnr.it |

| (1R)-p-Mentha-1(7),2-dien-8-ol | (1S)-3-Carene | Biotransformation | Intermediate in terpene metabolism studies | researchgate.net |

Identification of Biosynthetic Precursors and Intermediates for this compound

The biosynthesis of p-menthane monoterpenoids, including the structural framework of this compound, originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP). semanticscholar.org These are generated through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. semanticscholar.org The condensation of these C5 units forms geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes. nih.gov

While a dedicated pathway to this compound is not explicitly detailed in the literature, its structure strongly suggests it arises from the modification of more common p-menthane monoterpenes. Key potential precursors and intermediates include:

Limonene : As one of the most abundant monocyclic monoterpenes in nature, limonene is a frequent starting point for biotransformation. core.ac.uk Its structural similarity makes it a prime candidate for enzymatic conversion into various oxygenated derivatives.

Piperitenone (B1678436) : This p-menthane ketone is a known natural product found in various mint species. nih.govnih.govwikipedia.org this compound is an isomer of piperitenone, suggesting a possible enzymatic isomerization or a shared intermediate in their respective biosynthetic pathways.

p-Mentha-1(7),2-diene : This diene shares the same exocyclic double bond characteristic of this compound, making it a plausible direct precursor that could undergo oxidation to form the ketone. biosynth.com

(2S,4R)-p-Mentha-1(7),8-dien-2-ol : This alcohol is another potential precursor which would require oxidation of the hydroxyl group to a ketone to form the target compound.

Microbial transformation studies often reveal pathways where common monoterpenes like limonene, α-terpinene, and γ-terpinene are converted into a variety of hydroxylated and oxidized products, some of which could serve as intermediates. mdpi.comnih.gov For instance, the transformation of limonene can yield products like isopiperitenone, which highlights the enzymatic capability of microorganisms to modify the p-menthane ring at positions relevant to the structure of this compound. mdpi.com

Characterization of Key Biosynthetic Enzymes

The synthesis of this compound from its basic GPP precursor involves two major classes of enzymes: terpene synthases that construct the foundational carbon skeleton and modifying enzymes, such as oxidoreductases, that add the functional groups.

Terpene synthases (TPSs) are the key enzymes that catalyze the conversion of the acyclic GPP into a wide array of cyclic monoterpene structures. nih.govmdpi.com The formation of the p-menthane skeleton is a critical first step.

Limonene Synthase : This well-characterized enzyme catalyzes the cyclization of GPP to form limonene. researchgate.net Given that limonene is a likely precursor, limonene synthase is a foundational enzyme in the upstream pathway. A limonene synthase (MlongTPS29) has been identified in Mentha longifolia that catalyzes the biosynthesis of limonene, an important precursor for other essential oils in mints. nih.gov Plant TPSs are categorized into several subfamilies, with TPS-b and TPS-g typically encoding monoterpene synthases. nih.gov

The general mechanism for class I TPSs involves the ionization of the diphosphate group from GPP to create a geranyl cation, which then undergoes cyclization and rearrangement to form the final monoterpene product. mdpi.com

Once the p-menthane hydrocarbon backbone is formed, a variety of oxidoreductases, particularly cytochrome P450 monooxygenases (P450s) and dehydrogenases, introduce oxygen-containing functional groups. semanticscholar.orgoup.com These enzymes are responsible for the hydroxylation and subsequent oxidation reactions that lead to ketones like this compound.

Cytochrome P450 Monooxygenases : These enzymes are crucial for the initial hydroxylation of monoterpene hydrocarbons. core.ac.uknih.gov For instance, limonene can be hydroxylated at various positions by specific P450s to produce alcohols like carveol (B46549), perillyl alcohol, or isopiperitenol. core.ac.uk The formation of this compound would likely involve a P450 that hydroxylates a precursor at the C-2 position.

Dehydrogenases : Following hydroxylation, alcohol dehydrogenases (ADHs) can oxidize the newly formed hydroxyl group to a carbonyl group, creating a ketone. oup.com In the biosynthesis of pyrethrins, for example, a trans-chrysanthemol (B1144467) dehydrogenase (TcADH2) and a trans-chrysanthemal (B1236807) dehydrogenase (TcALDH1) work sequentially to convert an alcohol to an acid. oup.com A similar enzymatic step, likely involving an NADP+-dependent oxidoreductase, would be required to oxidize a hydroxylated p-menthane precursor to this compound. nih.govbiocyc.org

The combination of a specific terpene synthase followed by a series of P450- and dehydrogenase-catalyzed reactions constitutes a complete biosynthetic pathway for a functionalized monoterpenoid.

Microbial and Plant Biotransformation Studies

Biotransformation using whole microbial cells or isolated enzymes provides a powerful method for producing complex terpenoids and elucidating potential biosynthetic pathways. mdpi.commdpi.com

A wide range of microorganisms, including bacteria, fungi, and yeasts, are capable of transforming p-menthane monoterpenes into valuable oxygenated derivatives. mdpi.comnih.gov These biocatalytic systems are often studied for their ability to perform stereospecific and regiospecific reactions that are difficult to achieve through chemical synthesis. nih.govd-nb.info

Fungi, in particular, have shown great potential. For instance, Aspergillus and Corynespora species are known to transform various monoterpenes. mdpi.comnih.gov Aspergillus cellulosae M-77 converts (R)-(+)-limonene into a mixture of products including (+)-isopiperitenone (19% yield), demonstrating the fungal capacity to introduce a ketone at the C-3 position, adjacent to the C-2 position in the target molecule. mdpi.com The psychrotrophic fungus Chrysosporium pannorum has been used for the oxidation of α-pinene to verbenol (B1206271) and verbenone, reaching concentrations of 1.33 g/L. nih.gov While not directly producing this compound, these examples showcase the enzymatic machinery available in fungi for monoterpene oxidation.

The following table summarizes selected microbial biotransformations of relevant p-menthane precursors.

| Substrate | Microorganism | Major Product(s) | Reference |

|---|---|---|---|

| (R)-(+)-Limonene | Aspergillus cellulosae M-77 | (+)-Isopiperitenone, (+)-Limonene-1,2-trans-diol | mdpi.com |

| (R)-(+)-Limonene | Trichosporon sp. UOFS Y-2041 | Isopiperitone, (+)-Limonene-1,2-trans-diol | mdpi.com |

| α-Terpinene | Corynespora cassiicola DSM 62475 | (1R,2R)-3-p-menthene-l,2-diol | mdpi.com |

| γ-Terpinene | Corynespora cassiicola DSM 62475 | (1R,2R)-4-p-menthene-1,2-diol | mdpi.com |

| α-Pinene | Chrysosporium pannorum A-1 | Verbenol, Verbenone | nih.gov |

Analyzing enzymatic systems, both within living organisms (in vivo) and in controlled laboratory settings (in vitro), is crucial for understanding biosynthetic mechanisms. acs.org

In vitro studies often involve incubating a purified enzyme with a potential substrate to confirm its function and characterize its products. For example, the in vitro assay of the recombinant MlongTPS29 enzyme with GPP confirmed its function as a limonene synthase. nih.gov Similarly, in vitro reconstitution of pathways, such as the co-expression of a terpene synthase with specific P450s and dehydrogenases in a heterologous host like Nicotiana benthamiana, can be used to build and verify a complete biosynthetic route to a target molecule. oup.comoup.com This approach allows for the precise determination of each enzyme's role in the pathway.

In vivo analysis can involve studying the metabolic products of genetically modified organisms or observing the transformation of exogenously supplied precursors in plant or microbial cultures. For example, feeding limonene to various plant cell cultures, such as those from Solanum or Dioscorea, has been shown to produce carveol and carvone, demonstrating the presence of the necessary enzymatic machinery for limonene oxidation in these systems. core.ac.uk Such experiments provide a more holistic view of how precursors are processed within a complex biological environment.

The elucidation of the full biosynthetic pathway to this compound will likely require a combination of these approaches: identifying candidate genes through genomic analysis of plants known to produce related compounds, followed by in vitro characterization of the encoded enzymes and in vivo reconstruction of the pathway in a heterologous host.

Genetic and Metabolic Engineering for Enhanced Biosynthesis

The advent of genetic and metabolic engineering has provided powerful tools to enhance the production of valuable natural products, including p-menthane monoterpenes. By manipulating the genetic makeup of microorganisms and plants, it is possible to increase the yield of desired compounds, create novel derivatives, and develop sustainable and cost-effective production platforms.

The core strategies for enhancing the biosynthesis of p-menthane monoterpenes, which can be applied to this compound, revolve around several key principles:

Increasing Precursor Supply: The availability of the universal terpenoid precursors, IPP and DMAPP, is often a limiting factor in monoterpene production. Engineering the native MVA or MEP pathways in host organisms can significantly boost the precursor pool. For example, overexpression of key enzymes in the MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), has been shown to increase terpenoid production in Saccharomyces cerevisiae. frontiersin.org Furthermore, the introduction of heterologous MVA pathways from other organisms or the creation of novel synthetic pathways, like the isopentenol (B1216264) utilization pathway (IUP), can further augment the supply of IPP and DMAPP. pnas.org

Expression of Pathway-Specific Enzymes: The heterologous expression of genes encoding the specific enzymes of a biosynthetic pathway in a microbial host is a cornerstone of metabolic engineering. For this compound production, this would involve introducing genes for a suitable monoterpene synthase to produce a p-menthane olefin precursor, followed by the expression of specific cytochrome P450 monooxygenases and dehydrogenases to catalyze the final steps to the target molecule. The selection and optimization of these enzymes are crucial for achieving high product titers and specificity.

Host Organism Engineering: The choice of the host organism is critical for successful metabolic engineering. Escherichia coli and Saccharomyces cerevisiae are commonly used due to their well-characterized genetics, rapid growth, and established fermentation technologies. frontiersin.orgd-nb.info Engineering these hosts can involve modifying their central metabolism to direct more carbon flux towards the desired product, as well as eliminating competing pathways that drain precursors or produce unwanted byproducts. For instance, in yeast, engineering the farnesyl diphosphate synthase (FPPS), encoded by the ERG20 gene, can increase the availability of GPP for monoterpene synthesis. nih.govacs.org

Genetic Manipulation in Plants: In addition to microbial systems, the genetic manipulation of plants that naturally produce p-menthane monoterpenes, such as those from the Mentha genus, offers another avenue for enhanced biosynthesis. nih.gov This can involve the overexpression of rate-limiting enzymes in the pathway or the downregulation of competing pathways using techniques like RNA interference (RNAi). nih.gov For example, reducing the expression of limonene synthase in Mentha spicata has been shown to alter the monoterpene profile of the plant. nih.gov

The table below summarizes key genetic and metabolic engineering strategies and their potential application for enhancing the biosynthesis of this compound.

| Strategy | Target | Organism | Potential Outcome |

| Overexpression of MVA pathway genes | tHMGR, etc. | S. cerevisiae, E. coli | Increased IPP and DMAPP supply |

| Introduction of heterologous terpene synthase | Limonene synthase, etc. | S. cerevisiae, E. coli | Production of p-menthane precursor |

| Expression of functionalizing enzymes | Cytochrome P450s, Dehydrogenases | S. cerevisiae, E. coli | Conversion of precursor to this compound |

| Engineering of FPPS | ERG20 gene variants | S. cerevisiae | Increased GPP availability for monoterpene synthesis |

| RNAi suppression of competing pathways | Endogenous synthases | Mentha spp. | Redirection of flux to desired product |

While the direct metabolic engineering of this compound has not been extensively reported, the successful production of other p-menthane derivatives, such as perillyl alcohol and menthol (B31143), in engineered microorganisms provides a strong proof-of-concept. d-nb.infonih.gov By applying these established principles and methodologies, it is feasible to develop robust and efficient biological systems for the enhanced biosynthesis of this compound.

Advanced Analytical and Spectroscopic Characterization for Research

High-Resolution Spectroscopic Techniques for Structural Assignment

High-resolution spectroscopy is fundamental to unambiguously determine the chemical structure of p-Menth-1(7)-en-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary pieces of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be required for a complete structural assignment.

¹H NMR provides information about the chemical environment and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the exocyclic methylene (B1212753) protons (=CH₂), the methine proton adjacent to the isopropyl group, and the various methylene protons of the cyclohexanone (B45756) ring. The chemical shifts (δ) and coupling constants (J) are indicative of their electronic environment and spatial relationships.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The spectrum for this compound would characteristically display ten distinct signals, corresponding to each carbon atom. Key diagnostic peaks include the signal for the carbonyl carbon (C=O) at a downfield chemical shift (typically δ 195-205 ppm for a conjugated ketone), and signals for the two sp²-hybridized carbons of the exocyclic double bond (C1 and C7).

2D NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the cyclohexane (B81311) ring and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) detects long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for identifying the quaternary carbon (C1) and the carbonyl carbon (C2) and confirming the placement of the exocyclic double bond and the isopropyl group relative to the ketone functional group. researchgate.net

Detailed NMR data for the closely related compound piperitenone (B1678436) oxide has been reported, and similar methodologies are applied for the characterization of this compound. researchgate.netiiim.res.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 | - | ~148 |

| C2 | - | ~200 |

| C3 | 2.2 - 2.6 | ~35 |

| C4 | 2.5 - 2.9 | ~42 |

| C5 | 1.8 - 2.2 | ~28 |

| C6 | 2.3 - 2.7 | ~45 |

| C7 | 4.8 - 5.1 (2H) | ~115 |

| C8 | 0.9 - 1.1 (6H, d) | ~21 (x2) |

| C9 | 2.0 - 2.4 (1H, m) | ~34 |

| C10 | 1.8 - 2.0 (3H, s) | ~23 |

Note: These are predicted values based on standard NMR principles and data for structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound (C₁₀H₁₆O), confirming its molecular weight of 152.1201 g/mol .

Electron Ionization (EI) MS is used to study the fragmentation patterns of the molecule, which serve as a molecular fingerprint. The molecular ion peak ([M]⁺) would be observed at m/z = 152. The fragmentation of this compound is expected to follow characteristic pathways for cyclic ketones and unsaturated systems. oup.comresearchgate.net Key fragmentation events would include:

Loss of an isopropyl group: Cleavage of the bond between C4 and C9, resulting in a prominent fragment at [M-43]⁺ (m/z = 109).

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for cyclohexene (B86901) systems, which can lead to the cleavage of the ring.

Loss of carbon monoxide: A common fragmentation for ketones, leading to a fragment at [M-28]⁺.

Analysis of the fragmentation of the related compound piperitenone oxide (C₁₀H₁₄O₂) shows a molecular ion at m/z 166 and major fragments at m/z 138, 67, and 41, illustrating the type of data obtained. nist.gov

Table 2: Predicted Key EI-MS Fragments for this compound

| m/z Value | Proposed Fragment |

| 152 | [C₁₀H₁₆O]⁺ (Molecular Ion, M⁺) |

| 137 | [M - CH₃]⁺ |

| 109 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 95 | RDA fragmentation products |

| 82 | Further fragmentation |

| 67 | Common terpenoid fragment |

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands confirming its key functional groups.

A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the stretching vibration of the α,β-unsaturated carbonyl group (C=O).

A medium intensity band around 1640-1650 cm⁻¹ for the C=C stretch of the exocyclic double bond.

A band around 3080 cm⁻¹ for the =C-H stretching of the exocyclic methylene group.

Multiple bands in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching of the alkyl (sp³) portions of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within conjugated systems (chromophores). The α,β-unsaturated ketone system in this compound acts as a chromophore, leading to characteristic absorption maxima (λ_max) in the UV region. Two main transitions are expected:

A strong absorption for the π → π * transition, typically observed in the range of 230-250 nm .

A weaker absorption for the n → π * transition at a longer wavelength, typically above 300 nm .

Analysis of similar compounds in Mentha spicata extracts confirms the presence of organic chromophores with absorption peaks in these regions.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Value/Range |

| IR Spectroscopy | C=O Stretch (Conjugated Ketone) | 1680-1700 cm⁻¹ |

| C=C Stretch | 1640-1650 cm⁻¹ | |

| =C-H Stretch | ~3080 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* Transition | 230-250 nm |

| n → π* Transition | >300 nm |

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures, such as essential oils, and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the separation and identification of volatile compounds like monoterpenoids. In this technique, the sample is vaporized and passed through a long capillary column (e.g., HP-5, DB-1) where compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

The identification of this compound in a sample is achieved by two criteria:

Mass Spectrum Matching: The experimentally obtained mass spectrum is compared to entries in spectral libraries like NIST or Wiley.

Retention Index (RI): The elution time of the compound is converted to a standardized Kovats Retention Index by running a series of n-alkane standards. This RI value is then compared to literature values for confirmation. While specific RI values for this compound are not widely published, data for numerous isomers such as cis-p-Mentha-2,8-dien-1-ol exist and are used for comparative purposes.

Table 4: Example GC-MS Operating Parameters for Terpenoid Analysis

| Parameter | Value/Description |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (2 min), ramp at 5 °C/min to 280 °C (hold 5 min) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase to pass a sample through a column packed with a solid stationary phase. While GC is more common for volatile monoterpenoids, HPLC is valuable for the analysis of less volatile derivatives, for preparative isolation, or when thermal degradation is a concern.

For this compound, a reversed-phase (RP-HPLC) method would typically be employed.

Stationary Phase: A C18 column is most common.

Mobile Phase: A gradient mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and water.

Detection: A UV-Vis Diode Array Detector (DAD) can monitor the elution of the compound by its absorbance at the λ_max determined by UV-Vis spectroscopy. For higher specificity and structural confirmation, HPLC can be coupled with a mass spectrometer (HPLC-MS).

Quantification of this compound can be achieved by creating a calibration curve using a pure standard of the compound.

Table 5: Example HPLC System for Analysis of p-Menthane (B155814) Derivatives

| Parameter | Value/Description |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 30% B, ramp to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis DAD at 240 nm |

Development of Advanced Detection and Quantification Methods

The accurate detection and quantification of this compound in complex matrices, such as essential oils or biological samples, requires sophisticated analytical methods that offer high sensitivity and selectivity.

Chemical Derivatization Strategies for Enhanced Analytical Performance (e.g., HPLC-UV/FLD/MS)

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, but its effectiveness can be limited for compounds that lack a strong chromophore or fluorophore, or that ionize poorly for mass spectrometry (MS). This compound, as a ketone, may exhibit weak UV absorbance and require derivatization for trace-level detection by HPLC-UV or HPLC with fluorescence detection (FLD). xjtu.edu.cn

Chemical derivatization involves reacting the target analyte with a reagent to attach a chemical moiety that enhances its detectability. greyhoundchrom.com For ketones like this compound, derivatization strategies often target the carbonyl group. Reagents can be selected to introduce a highly UV-absorbent group (a chromophore) or a fluorescent group (a fluorophore).

Common derivatization approaches for carbonyl compounds include reaction with:

2,4-Dinitrophenylhydrazine (DNPH): This classic reagent reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones, which are brightly colored and strongly absorb UV-Vis light, enabling sensitive detection.

Dansylhydrazine: This reagent forms fluorescent dansylhydrazones, allowing for highly sensitive quantification using an HPLC-FLD system.

Girard's Reagents (T and P): These reagents introduce a quaternary ammonium (B1175870) group, creating a positively charged derivative. This not only improves chromatographic behavior but also significantly enhances ionization efficiency for detection by electrospray ionization mass spectrometry (ESI-MS).

The selection of a derivatization strategy depends on the analytical objective, the sample matrix, and the available instrumentation. dntb.gov.ua Such methods can dramatically lower detection limits and improve the accuracy of quantification in complex samples. kopri.re.kr

Table 2: Potential Derivatization Reagents for Ketones for Enhanced HPLC Detection

| Reagent | Target Functional Group | Derivative | Detection Method | Advantage |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Ketone) | Hydrazone | HPLC-UV/Vis | High UV absorbance |

| Dansylhydrazine | Carbonyl (Ketone) | Hydrazone | HPLC-FLD | Highly fluorescent, very sensitive |

| p-Aminobenzoic acid | Carbonyl (Ketone) | Schiff Base | HPLC-FLD/MS | Fluorescent and MS-active |

| 4-bromo-N-methylbenzylamine | Carboxylic Acids* | Amide | HPLC-MS | Introduces a bromine atom for a clear isotopic pattern in MS. researchgate.net |

Note: While 4-bromo-N-methylbenzylamine is for carboxylic acids, it exemplifies a strategy of introducing a specific tag (bromine) for enhanced MS detection, a principle applicable to developing new reagents for ketones.

Hyphenated Techniques for Complex Mixture Analysis and Metabolomics

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and are central to the field of metabolomics. researchgate.netsemanticscholar.org For volatile compounds like this compound and its relatives, gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool. semanticscholar.org In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data, which aids in structural elucidation and confirmation of identity. nih.gov

The use of GC-MS has been documented for the identification of related p-menthane derivatives in various matrices. For example, p-menth-1-en-8-ol was identified as a potential biomarker in cancer studies using GC-MS, demonstrating the technique's capacity to detect specific monoterpenes in complex biological samples. nih.gov The electron ionization (EI) spectra generated by GC-MS are highly reproducible and can be compared against spectral libraries (like the NIST/Wiley libraries) for confident compound identification. semanticscholar.org

For less volatile or thermally unstable derivatives, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. semanticscholar.org LC-MS is a cornerstone of modern metabolomics, capable of analyzing a wide range of compounds in a single run. conicet.gov.arunivr.it High-resolution mass spectrometry (HRMS) coupled with LC, such as on an Orbitrap instrument, allows for the determination of the elemental composition of an unknown compound from its accurate mass, greatly facilitating its identification. univr.it These hyphenated approaches are essential for moving beyond simple quantification to understanding the broader metabolic context in which a compound like this compound may be found. conicet.gov.ar

Table 3: Application of Hyphenated Techniques in the Analysis of p-Menthane Monoterpenes and Related Fields

| Technique | Application | Matrix | Purpose | Reference |

| GC-MS | Metabolite Profiling | Human Tissue | Identification of volatile organic compounds as potential cancer biomarkers. | nih.gov |

| LC-MS | Metabolomics | Bacterial Cell Extracts | Quantitative analysis of central metabolites to understand metabolic pathways. | univr.it |

| GC-MS | Essential Oil Analysis | Plant Material | Separation and identification of volatile components in complex natural extracts. | researchgate.net |

| LC-MS/MS | Natural Product Analysis | Biological Fluids | Targeted quantification and identification of compounds for pharmacokinetic studies. | researchgate.net |

Mechanistic Organic Chemistry: Reaction Pathways and Stereochemical Control

Investigation of Reaction Mechanisms involving p-Menth-1(7)-en-2-one

The unique structure of this compound, featuring a carbonyl group and an exocyclic double bond, allows for a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for predicting product formation and optimizing synthetic strategies.

Nucleophilic Addition Reactions to Carbonyl Groups

For instance, the addition of organometallic reagents like Grignard or organolithium reagents to the carbonyl group leads to the formation of tertiary alcohols. The approach of the nucleophile is generally directed by steric factors, leading to preferential formation of one diastereomer over the other.

Electrophilic and Free Radical Addition to Alkene Moieties

The exocyclic double bond in this compound is susceptible to both electrophilic and free radical additions.

Electrophilic Addition: In electrophilic addition, an electrophile (E+) adds to the double bond, forming a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile (Nu-). The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable tertiary carbocation adjacent to the carbonyl group. However, the electron-withdrawing nature of the carbonyl group can influence the stability of the carbocation and potentially alter the expected regioselectivity. The reaction of phloroglucinol (B13840) with (+)-p-mentha-2-ene-1,8-diol is an example of an electrophilic aromatic substitution. sfu.ca

Free Radical Addition: Free radical addition to the alkene involves the initiation of a radical species which then adds to the double bond. cmu.edu This process generates a new radical intermediate which can then propagate the chain reaction. acs.org The regioselectivity of free radical addition is often anti-Markovnikov, with the radical adding to the more substituted carbon to produce the more stable radical intermediate. The presence of allylic substituents can influence the reactivity in free radical addition-fragmentation processes. cmu.edu

Michael Addition Reactions and Conjugate Additions

This compound is an α,β-unsaturated ketone, making it a prime candidate for Michael addition, a type of conjugate addition. researchgate.net In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enone system, leading to the formation of an enolate intermediate. acs.orgbham.ac.uk This enolate is then protonated to give the final 1,4-addition product. acs.orgbham.ac.uk

A variety of nucleophiles, including thiols, amines, and carbanions, can participate in Michael additions with α,β-unsaturated ketones. rsc.orgthieme-connect.de The reaction is often catalyzed by a base, which serves to deprotonate the nucleophile and increase its reactivity. The stereoselectivity of the Michael addition is influenced by the nature of the nucleophile, the catalyst, and the substrate itself.

Stereochemical Aspects of Transformations Involving this compound

The presence of a stereocenter at the 4-position (bearing the isopropyl group) makes this compound a chiral molecule. Transformations involving this compound must therefore consider the stereochemical outcomes, specifically diastereoselectivity and enantioselectivity.

Diastereoselectivity and Enantioselectivity in Synthetic Routes

Diastereoselectivity: When new stereocenters are formed during a reaction on this compound, the formation of diastereomers is possible. Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of this compound, the existing stereocenter at C4 can influence the stereochemical outcome at other positions, such as the newly formed stereocenter at the carbonyl carbon after a nucleophilic addition. This is known as substrate-controlled diastereoselectivity. For instance, the reduction of the carbonyl group can lead to two diastereomeric alcohols, with the ratio depending on the reducing agent and reaction conditions. Chemo- and diastereoselective reactions have been key in the synthesis of various p-menthane (B155814) monoterpenes. cnr.it

Enantioselectivity: Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This is often achieved using chiral catalysts or reagents. For example, the asymmetric reduction of the carbonyl group of this compound using a chiral reducing agent can yield a specific enantiomer of the corresponding alcohol. Similarly, enantioselective Michael additions can be achieved using chiral catalysts. unibo.it Lipase-mediated resolutions have been successfully employed to separate enantiomers in the synthesis of related p-menthane derivatives. mdpi.com The use of chiral phosphoric acid catalysis has also been shown to be effective in achieving high enantioselectivity in heterodimerization reactions. ifremer.fr

Control of Stereogenic Centers during this compound Synthesis

The synthesis of a specific stereoisomer of this compound requires careful control over the formation of its stereogenic centers. This often involves starting from a chiral precursor or employing stereoselective reactions.

One common strategy is to utilize a chiral starting material from the "chiral pool," such as limonene (B3431351) or carvone (B1668592), which already possesses the desired stereochemistry at certain positions. mdpi.com Subsequent chemical transformations must then be carried out in a way that preserves or predictably modifies the existing stereocenters. For example, the synthesis of specific enantiomers of cis-p-menth-2-en-1-ol (B1233582) has been achieved through sophisticated synthetic approaches.

Another approach involves the creation of stereogenic centers using stereoselective reactions. For instance, an asymmetric Diels-Alder reaction could be used to construct the cyclohexene (B86901) ring with the desired stereochemistry. The key step in the synthesis of cis-p-menth-8-ene-1,7-diol and related compounds is a highly cis-selective MeHNL-catalyzed HCN addition to a 4-alkylcyclohexanone. nih.gov Similarly, Sharpless asymmetric dihydroxylation has been employed as a key step in the asymmetric synthesis of both enantiomers of trans-p-menth-3-ene-1,2,8-triol. tandfonline.com The control of stereogenic oxygen has also been investigated in related systems. chemrxiv.org

Below is a table summarizing various synthetic transformations involving p-Menthane derivatives and the observed stereoselectivity.

| Starting Material | Reagent/Catalyst | Reaction Type | Product(s) | Stereoselectivity | Reference |

| Racemic p-menthan-3,9-diols | Lipase PS | Acetylation | Monoacetate and diacetate derivatives | High enantioselectivity (E > 650) | mdpi.com |

| Diene 5 | AD-mix-α | Dihydroxylation | Diol 7 (A-α) | 34% ee | tandfonline.com |

| p-mentha-1,8-dien-9-al isomers | Baker's yeast | Reduction | Saturated alcohols | High diastereoisomeric ratio, high preference for (R) absolute configuration | cnr.it |

| 4-isopropylcyclohexanone | MeHNL | HCN addition | cis-cyanohydrin | >96% cis-selectivity | nih.gov |

| N-benzyl-2-hydroxypyrrolidine-1-carboxamide | Chiral phosphoric acid | Heterodimerization | exo-heterodimer | 92% ee | ifremer.fr |

| Enamides and N-aryl-acylimines | Lewis acid (BF3·OEt2) | Aza-Diels-Alder | Fused heterocyclic isoindolinones | High diastereoselectivity | d-nb.info |

Structure Activity Relationship Sar Investigations

Design and Synthesis of p-Menth-1(7)-en-2-one Analogues and Derivatives

The design of analogues of this compound and other p-menthane (B155814) ketones is primarily centered on modifying key structural features to explore their impact on biological function. These modifications often include alterations to the carbonyl group, the position and nature of double bonds within the cyclohexane (B81311) ring, and the introduction of various substituents.

The synthesis of these analogues can be achieved through several established and innovative chemical routes, often starting from readily available natural monoterpenes like limonene (B3431351) or pulegone (B1678340). Common synthetic strategies include:

Reduction of Carbonyl Groups: The ketone functionality can be reduced to the corresponding alcohol using reagents like sodium borohydride (B1222165) (NaBH4), which can lead to the formation of different stereoisomers. mdpi.com

Epoxidation: The double bonds in the p-menthane scaffold can be converted to epoxide groups. This is a common strategy to increase the reactivity and potential cytotoxicity of the molecule. researchgate.net

Ring-Opening Reactions: The strained rings of bicyclic precursors, such as those derived from pinene, can be opened to form the p-menthane skeleton. researchgate.net For instance, the base-mediated ring-opening of 7-oxabicyclo[4.1.0]heptane derivatives is a documented method for synthesizing p-menthane structures.

Stereoselective Synthesis: To investigate the influence of stereochemistry, specific enantiomers and diastereomers are often desired. This can be achieved through stereoselective synthesis methods, such as enzyme-mediated resolutions. Lipases, for example, have been successfully used in the kinetic resolution of racemic p-menthane alcohols and their derivatives, allowing for the isolation of specific stereoisomers. mdpi.com The stereoselective synthesis of various p-menthane diols and triols has also been achieved through cyanohydrin intermediates, with high cis-selectivity. nih.gov

Functional Group Interconversion: The introduction of different functional groups, such as thiourea (B124793) moieties, can be accomplished by first converting a primary amine into an isothiocyanate, which then reacts with various amines to produce a library of derivatives. researchgate.net

These synthetic approaches enable the systematic modification of the p-menthane scaffold, providing a range of analogues for subsequent biological evaluation.

Correlation between Specific Structural Features and Biological Function (non-human, in vitro, mechanistic focus)

The biological activity of p-menthane ketones and their derivatives has been explored in various in vitro settings, with a focus on their insecticidal and cytotoxic properties. These studies have revealed important correlations between specific structural features and biological function.

A key determinant of bioactivity in this class of compounds is the presence and configuration of the α,β-unsaturated carbonyl system. mdpi.com Studies comparing cyclic monoterpenoids have shown that those containing a carbonyl group within the six-membered ring exhibit significant insecticidal activity. mdpi.com

The position of the double bond in conjugation with the ketone is also critical. A comparative study on the insecticidal activity against Sitophilus zeamais and Tribolium castaneum demonstrated that an exocyclic α,β-unsaturated carbonyl system leads to enhanced activity compared to a similar system with an endocyclic double bond. mdpi.com For example, R-pulegone, with its exocyclic double bond, was found to be more active than carvone (B1668592) and p-menth-4-en-3-one, which have endocyclic double bonds. mdpi.com

The introduction of an epoxide group is another structural modification that has been shown to significantly impact bioactivity. In a study evaluating the cytotoxicity of various p-menthane derivatives against human tumor cell lines, the replacement of carbon-carbon double bonds with epoxide groups, particularly in conjunction with an aldehyde group, was found to increase cytotoxicity. mdpi.com For instance, (-)-perillaldehyde (B192075) 8,9-epoxide exhibited the highest percentage of cell proliferation inhibition among the tested compounds. mdpi.com

Furthermore, the nature of the functional group at the C-7 position has been shown to influence cytotoxic activity. A comparison between perillyl alcohol (hydroxyl group at C-7) and (-)-perillaldehyde (aldehyde group at C-7) revealed that the hydroxyl group resulted in more potent inhibition of cell proliferation. mdpi.com

These findings underscore the importance of the carbonyl group, the placement of unsaturation, and the presence of specific functional groups like epoxides in determining the biological activity of p-menthane derivatives.

Interactive Data Table: Cytotoxicity of selected p-menthane derivatives

| Compound | Target Cell Line | Growth Inhibition (%) | IC50 (µg/mL) | Reference |

| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8 | 96.32 - 99.89 | 1.75 - 1.03 | mdpi.com |

| Perillyl alcohol | OVCAR-8 | 90.92 - 95.82 | Not Reported | mdpi.com |

| (-)-8-hydroxycarvotanacetone | OVCAR-8 | 61.59 - 94.01 | Not Reported | mdpi.com |

| (+)-Limonene 1,2-epoxide | OVCAR-8 | 58.48 - 93.10 | Not Reported | mdpi.com |

| (-)-Perillaldehyde | OVCAR-8 | 59.28 - 83.03 | Not Reported | mdpi.com |

Stereochemical Influence on Bioactivity Profiles

Stereochemistry plays a pivotal role in the biological activity of p-menthane derivatives, as the three-dimensional arrangement of atoms can significantly affect their interaction with biological targets. nih.govmdpi.com The p-menthane skeleton contains chiral centers, leading to the existence of multiple stereoisomers, each of which can exhibit a distinct bioactivity profile.

The importance of stereochemistry is evident in the aggregation pheromones of certain insects. For example, the absolute configuration of cis-p-menth-2-en-1-ol (B1233582) was determined to be (1S,4R) for it to function as the aggregation pheromone quercivorol for the oak ambrosia beetle, Platypus quercivorus. This high degree of stereochemical specificity highlights how minor changes in the spatial arrangement of functional groups can dramatically alter biological function.

In the context of cytotoxicity, stereochemistry has also been identified as a crucial factor. mdpi.com While detailed mechanistic studies elucidating the precise interactions are often complex, the differential activity between stereoisomers suggests specific binding interactions with cellular targets. The stereoselective synthesis of p-menthane derivatives is therefore essential for deconvoluting the biological activities of individual isomers and for developing compounds with improved potency and selectivity. mdpi.comnih.gov

Natural Occurrence, Isolation, and Extraction Methodologies for Research

Survey of Botanical Sources and Natural Distribution of p-Menth-1(7)-en-2-one and Related Compounds

The monoterpenoid this compound is a naturally occurring compound found in the essential oils of various plants. Its presence, though often in minor quantities, contributes to the complex aromatic profile of these botanicals. Research has identified its occurrence in several species across different plant families.

One notable source is the oleogum resin of Boswellia socotrana, a species endemic to the island of Socotra, where this compound constitutes approximately 2.6% of the essential oil. scispace.comnih.gov The compound has also been detected in the essential oil extracted from the pine cones of Pinus armandii, a species indigenous to the southwest region of China, where it is present in trace amounts (0.21%). academicjournals.org Additionally, it has been identified in the leaf essential oil of Plinia cerrocampanensis, a plant found in Panama's Altos de Campana National Park, at a concentration of 0.07%. nih.gov

Related p-menthane (B155814) derivatives are widely distributed in nature. For instance, Piperitone (B146419) (p-Menth-1-en-3-one) is a major component in over thirty species of the Eucalyptus genus, particularly Eucalyptus dives, and is also found in various Mentha species. wikipedia.org Carvone (B1668592), another related ketone, is famously found in spearmint (Mentha spicata) and caraway. D-limonene is an extremely common terpene, found abundantly in the rinds of citrus fruits. iarc.fr Other related compounds identified in botanical sources include cis-p-Mentha-1(7),8-dien-2-ol, which has been found in plants like Cymbopogon nervatus, Hedysarum theinum, and Apium graveolens. The table below summarizes the botanical sources of this compound and some of its related compounds.

Table 1: Botanical Sources of this compound and Related Compounds This table is interactive and allows for sorting and searching.

| Compound Name | Botanical Source | Plant Family | Part(s) Studied | Percentage/Presence | Reference |

|---|---|---|---|---|---|

| This compound | Boswellia socotrana | Burseraceae | Oleogum Resin | 2.6% | scispace.com |

| This compound | Pinus armandii | Pinaceae | Pine Cones | 0.21% | academicjournals.org |

| This compound | Plinia cerrocampanensis | Myrtaceae | Leaves | 0.07% | nih.gov |

| Piperitenone (B1678436) | Mentha longifolia | Lamiaceae | Leaves | 0.16% - 1.69% | derpharmachemica.com |

| p-Menth-6-en-2-one (Carvotanacetone) | Pulicaria jaubertii | Asteraceae | Leaves | 98.59% | semanticscholar.org |

| cis-p-Mentha-1(7),8-dien-2-ol | Cymbopogon nervatus | Poaceae | Inflorescence | 19.5% | |

| cis-p-Mentha-1(7),8-dien-2-ol | Quercus infectoria | Fagaceae | Galls | Present | researchgate.net |

| p-Mentha-1(7),2-diene | Mentha piperita | Lamiaceae | Plant | Emitted | biosynth.com |

| 3,9-Epoxy-p-menth-1-ene | Aronia melanocarpa | Rosaceae | Berries | 24% | researchgate.net |

Optimization of Extraction Techniques from Biomass

The isolation of this compound and other volatile terpenoids from plant matrices relies on efficient extraction methodologies. The choice of technique depends on the research goals, such as quantitative analysis, preparative isolation, or profiling of volatile compounds.

Conventional methods remain fundamental in natural product chemistry for their robustness and effectiveness in extracting a wide range of compounds, including terpenoids.

Hydrodistillation: This is the most common method for extracting essential oils from aromatic plants. nih.govjmaterenvironsci.com In this process, plant material is boiled with water, and the resulting steam, carrying the volatile compounds, is condensed and collected. A Clevenger-type apparatus is frequently used, which allows for the separation of the oil from the aqueous phase. nih.govderpharmachemica.com For instance, the essential oil from Pulicaria jaubertii leaves, containing p-menthane derivatives, was obtained with a yield of 0.5% v/w using hydrodistillation for three hours. semanticscholar.org Similarly, hydrodistillation of Pinus armandii cones was used to extract the essential oil for compositional analysis. academicjournals.org

Soxhlet Extraction: This technique provides a semi-continuous extraction with a solvent, making it highly efficient for isolating compounds from solid materials. essex.ac.ukresearchgate.net The plant material is placed in a thimble, and a heated solvent is continuously cycled through it, concentrating the non-volatile extractives in the collection flask. essex.ac.uk This method is particularly effective for exhaustive extraction and can achieve high yields. researchgate.netresearchgate.net For example, a 6-hour Soxhlet extraction of Tamarindus indica seeds using petroleum ether was successfully performed to obtain the essential oil. nih.gov Parameters like solvent choice and extraction time are critical; for terpenoids from Jasminum sambac, a 12-hour extraction with 50% methanol (B129727) was found to be optimal. ijrte.org

Maceration: This simple technique involves soaking the plant material in a solvent for a period, allowing the compounds of interest to dissolve. While less efficient than Soxhlet or hydrodistillation, it is a straightforward method for initial extraction. The efficiency of maceration is influenced by the solvent type, temperature, and duration of soaking.

In recent years, a focus on green chemistry has promoted the development of solvent-free, faster, and more sensitive extraction techniques.

Solid-Phase Microextraction (SPME): SPME is a highly effective, solvent-free method for extracting volatile and semi-volatile compounds. srce.hr It utilizes a fused-silica fiber coated with a stationary phase. In headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above the sample, adsorbing the volatile analytes. srce.hrresearchgate.net This technique is ideal for profiling the aroma compounds of a sample with minimal preparation. The choice of fiber coating is crucial; coatings like polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often used for broad-spectrum analysis of volatiles in fruits and herbs. researchgate.net HS-SPME has been successfully applied to analyze the volatile composition of Pinus armandii essential oil and various fruits. academicjournals.orgresearchgate.net

Stir Bar Sorptive Extraction (SBSE): SBSE is another solventless technique that offers higher sensitivity than SPME due to a larger volume of the sorptive phase (polydimethylsiloxane, PDMS). researchgate.netnih.gov A magnetic stir bar coated with PDMS is introduced directly into a liquid sample or its headspace (Headspace Sorptive Extraction, HSSE) to adsorb analytes. researchgate.netmdpi.com The analytes are then thermally desorbed for GC-MS analysis. SBSE is particularly efficient for pre-concentrating non-polar organic compounds from aqueous matrices. researchgate.net Optimization of parameters such as extraction time (which can range from 1 to 6 hours) and temperature is necessary to achieve high efficiency. researchgate.netacs.org

Table 2: Comparison of Extraction Techniques for Terpenoids This table is interactive and allows for sorting and searching.

| Technique | Principle | Advantages | Common Parameters | Reference |

|---|---|---|---|---|

| Hydrodistillation | Co-distillation of volatile compounds with steam. | Well-established, suitable for essential oils, yields solvent-free oil. | Extraction Time (e.g., 3h), Plant Material Weight (e.g., 100-300g). | nih.govderpharmachemica.comsemanticscholar.org |

| Soxhlet Extraction | Continuous percolation of a solvent through a solid matrix. | High extraction efficiency, exhaustive. | Solvent (e.g., Petroleum Ether, Methanol), Time (e.g., 6-12h), Temperature. | nih.govessex.ac.ukijrte.org |

| HS-SPME | Adsorption of volatile analytes onto a coated fiber from the headspace. | Solvent-free, fast, simple, good for volatile profiling. | Fiber Coating (e.g., PDMS/DVB), Temperature (e.g., 50°C), Time (e.g., 40 min). | academicjournals.orgsrce.hrresearchgate.net |

| SBSE/HSSE | Adsorption of analytes onto a PDMS-coated stir bar. | High sensitivity, solvent-free, larger sample capacity than SPME. | Extraction Time (e.g., 2-6h), Stirring Speed, Temperature. | researchgate.netmdpi.comacs.org |

Advanced Isolation and Purification Strategies for Research-Grade Samples

Following initial extraction, the crude extract contains a complex mixture of compounds. Obtaining research-grade this compound requires advanced separation and purification techniques to isolate it from other structurally similar terpenoids and constituents.

Chromatography is the cornerstone of purification in natural product chemistry, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography (CC): This is a widely used preliminary purification step. The crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. A solvent or a gradient of solvents (mobile phase) is passed through the column, and compounds elute at different rates based on their polarity and affinity for the stationary phase, allowing for the collection of simplified fractions. This method is effective for initial fractionation of complex extracts before finer purification. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity compounds, Prep-HPLC is the method of choice. rjptonline.org It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. rjptonline.orgembrapa.br Reversed-phase columns (e.g., C18) are commonly used for separating terpenoids, with mobile phases typically consisting of mixtures of methanol, acetonitrile (B52724), and water. rjptonline.orgembrapa.br By carefully optimizing the mobile phase composition and gradient, baseline separation of closely related isomers can be achieved. embrapa.br The purity of the collected fractions is then confirmed by analytical HPLC. researchgate.netrjptonline.org

Crystallization: When a compound can be obtained in a sufficiently high concentration and purity, crystallization can be an excellent final purification step. This process involves dissolving the impure solid in a suitable solvent at a high temperature and then allowing it to cool slowly. The target compound will form crystals, leaving impurities behind in the solution. While effective, obtaining crystals of monoterpenes can be challenging due to their liquid nature at room temperature and their tendency to form complex mixtures. proceedings.science However, for certain derivatives or under specific conditions, it can yield highly pure material. mit.edu

Extractive Crystallization: This specialized technique can be used to separate closely related isomers that are difficult to resolve by distillation or other conventional methods. acs.org It involves the formation of clathrates or adducts with a host molecule, such as thiourea (B124793). The guest molecule (the target compound) is selectively included in the crystal lattice of the host, allowing for its separation from the non-included isomers. This method has proven effective for separating hydrogenated monoterpenes. acs.org

Computational Chemistry and Theoretical Studies of P Menth 1 7 En 2 One

Molecular Modeling and Conformational Analysis